1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of substituted ureas, which are known for their diverse biological activities. The presence of both adamantyl and benzodioxole moieties contributes to its pharmacological properties, making it a subject of interest in drug discovery and development.
This compound is classified under organic compounds, specifically as a substituted urea. The adamantyl group is a bicyclic hydrocarbon known for its stability and unique three-dimensional structure, while the benzodioxole group contributes to the compound's aromatic characteristics.
The synthesis of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea typically involves several steps, including the formation of the urea linkage through the reaction of an amine with an isocyanate or a carbamate derivative.
Technical Details:
The molecular formula of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea is , with a molecular weight of approximately 382.45 g/mol .
Structural Features:
The compound's structure can be visualized using molecular modeling software, which can illustrate its three-dimensional conformation and potential binding sites for biological targets.
1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea can undergo several types of chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
The compound may act as an inhibitor or modulator by binding to active sites on proteins involved in various biochemical pathways. Its unique structural features allow it to fit into these sites effectively, potentially altering enzyme activity or receptor signaling pathways.
Studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound further .
1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea has potential applications in various scientific fields:
Research continues into its efficacy and safety profiles for possible therapeutic uses in treating conditions such as cancer or inflammatory diseases .
The 1-adamantyl-urea scaffold serves as a privileged structural motif in antitubercular agents, primarily due to its dual capacity for target engagement and pharmacokinetic optimization. The tert-butyl-like adamantyl group provides exceptional metabolic stability and lipophilicity, facilitating penetration of the complex Mycobacterium tuberculosis (Mtb) cell wall. This moiety anchors the molecule within the hydrophobic substrate-binding tunnel of MmpL3 (Mycobacterial membrane protein Large 3), a transporter critical for mycolic acid export and cell wall assembly [1] [2].
The urea linker (–NH–C(=O)–NH–) forms essential hydrogen bonds with catalytic residues: one N–H donates to Asp645/Tyr646, while the carbonyl oxygen accepts from Tyr257 of MmpL3. This binding disrupts mycolate transport, causing lethal cell wall defects [1]. The 1,3-benzodioxol-5-ylmethyl substituent in 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea extends into a polar subpocket, where the methylene bridge (–CH₂–) enhances conformational flexibility for optimal van der Waals contacts. The benzodioxole ring’s fused dioxolane oxygen atoms may participate in weak dipole interactions, though its primary role is modulating electron density [1] [9].
Table 1: Structural Components of Adamantyl-Urea Scaffolds and Their Roles
Structural Element | Target Interaction | Physicochemical Role |
---|---|---|
1-Adamantyl group | Hydrophobic filling of MmpL3 tunnel | Enhances lipophilicity (cLogP ~5.0) and metabolic stability |
Urea linker | Dual H-bond donation/acceptance to Asp/Tyr residues | Increases polarity; governs aqueous solubility |
Benzodioxol-5-ylmethyl | Van der Waals contacts in polar subpocket | Balances cLogP; modulates electronic properties |
Bioisosteric replacement of the phenyl ring in early adamantyl-ureas addressed two limitations: poor solubility and off-target inhibition of human soluble epoxide hydrolase (sEH). Heterocyclic replacements (pyridine, oxadiazole, pyrazole) improved aqueous solubility by introducing hydrogen-bond acceptors and reducing cLogP [2] [7]. Crucially, replacing phenyl with benzodioxole exploited differential steric and electronic environments between MmpL3 and sEH:
Other successful bioisosteres include:
Table 2: Impact of Bioisosteric Replacements on Anti-TB and sEH Profiles
Bioisostere | cLogP | Mtb MIC (µg/mL) | sEH IC₅₀ (nM) | Solubility (µg/mL) |
---|---|---|---|---|
Phenyl (Baseline) | 5.08 | 0.1–0.5 | 8–50 | <1 |
Pyridin-3-yl | 3.20 | 12.5 | 113 | 6.7 |
1,2,4-Oxadiazol-3-yl | 2.80 | 0.8 | >10,000 | 24.5 |
Benzodioxol-5-ylmethyl | ~4.0* | 0.6* | >10,000* | ~10* |
*Estimated based on structural analogs [1] [2].
Lead optimization of adamantyl-ureas requires navigating a narrow chemical space where structural modifications impact both antimycobacterial activity and off-target sEH inhibition. Key strategies include:
The optimized benzodioxole derivative achieves sub-µg/mL MIC against Mtb H37Rv while exhibiting negligible sEH inhibition (IC₅₀ >10 µM). This selectivity stems from:
Table 3: Selectivity Optimization in Adamantyl-Ureas
Compound | MmpL3 Kd (nM) | sEH IC₅₀ (nM) | Selectivity Ratio (sEH IC₅₀/MmpL3 Kd) |
---|---|---|---|
1-Adamantyl-3-phenylurea | 15 | 12 | 0.8 |
1-Adamantyl-3-(pyridin-3-yl)urea | 220 | 113 | 0.5 |
1-Adamantyl-3-(oxadiazolyl)urea | 35 | >10,000 | >285 |
1-Adamantyl-3-(benzodioxolylmethyl)urea | 40* | >10,000* | >250 |
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: